1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Description
1-(4-Cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hereafter referred to as the target compound) is a synthetic cannabinoid receptor agonist (SCRA) featuring a pyrrolo[2,3-b]pyridine core substituted with a 4-cyanobutyl chain at the 1-position and a cumyl group (N-(1-methyl-1-phenylethyl)) at the carboxamide nitrogen. This compound is structurally analogous to CUMYL-4CN-B7AICA, as identified in controlled substance registries and pharmacological studies . Its design aligns with SCRAs developed to mimic Δ9-tetrahydrocannabinol (THC) by targeting cannabinoid receptors CB1 and CB2, albeit with enhanced potency and metabolic stability .
Properties
IUPAC Name |
1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,15H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPZVGXELGJCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343264 | |
| Record name | 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160555-53-1 | |
| Record name | 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano CUMYL-BUT7AICA involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a cyanobutyl group. The reaction conditions typically include the use of solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), with the reaction being carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4-cyano CUMYL-BUT7AICA follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the chemicals and reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-cyano CUMYL-BUT7AICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The cyanobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of 4-cyano CUMYL-BUT7AICA, which can be used for further research and analysis .
Scientific Research Applications
4-cyano CUMYL-BUT7AICA has several scientific research applications, including:
Chemistry: Used as an analytical reference material to study the properties and reactions of synthetic cannabinoids.
Biology: Employed in research to understand the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigated for potential therapeutic applications, although its use is primarily limited to research.
Mechanism of Action
The mechanism of action of 4-cyano CUMYL-BUT7AICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist for these receptors, mimicking the effects of natural cannabinoids. The molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system. The pathways involved in its action include the modulation of neurotransmitter release and the activation of various signaling cascades .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Pyrrolo[2,3-b]Pyridine Core
The target compound’s pyrrolo[2,3-b]pyridine scaffold is shared with multiple SCRAs and kinase inhibitors. Key structural variations among analogs include:
Key Observations :
- Alkyl Chain Modifications: The 4-cyanobutyl group in the target compound introduces a polar nitrile moiety, which may reduce lipophilicity compared to the 5-fluoropentyl chain in 5F-CUMYL-P7AICA. Fluorinated alkyl chains (e.g., 5F-CUMYL-P7AICA) enhance lipid solubility and resistance to oxidative metabolism, contributing to prolonged receptor activation .
- N-Substituent Diversity : The cumyl group is a hallmark of high-potency SCRAs, optimizing CB1 receptor binding via steric bulk and aromatic interactions . In contrast, kinase inhibitors like C13 prioritize planar aromatic substituents (e.g., phenylethenyl) for kinase active-site binding .
Pharmacological Activity and Receptor Affinity
- CUMYL-4CN-B7AICA (a synonym for the target compound): Evaluated in inhalation studies, demonstrating CB1/CB2 agonist effects comparable to THC but with higher thermal stability .
- 5F-CUMYL-P7AICA : Scheduled as a controlled substance due to high abuse liability; fluorination at the 5-position correlates with increased CB1 potency and behavioral effects in rodent models .
- NNL-1 : Lower receptor affinity compared to cumyl-substituted SCRAs, likely due to the less bulky carbamoylpropan-1-yl group .
Metabolic and Toxicological Profiles
- Thermal Degradation: The target compound’s 4-cyanobutyl group may degrade under high temperatures to release toxic cyanide species, a concern shared with nitrile-containing SCRAs .
- Fluorinated Analogs : 5F-CUMYL-P7AICA’s 5-fluoropentyl chain resists β-oxidation, leading to prolonged half-life and increased neurotoxicity risk .
Legal Status and Abuse Potential
The target compound and its analogs are frequently regulated due to their psychoactive effects:
Biological Activity
1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, commonly referred to as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly as a potent agonist at cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids and has been studied for its effects on the central nervous system (CNS).
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O
- Molecular Weight : 364.45 g/mol
CUMYL-4CN-BINACA acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. This interaction mimics the effects of natural cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC), leading to various physiological and psychological effects.
Pharmacological Effects
Research has demonstrated that CUMYL-4CN-BINACA produces significant behavioral changes in animal models:
- Locomotor Activity : In studies involving Swiss-Webster mice, CUMYL-4CN-BINACA decreased locomotor activity in a dose-dependent manner. The effective doses ranged from 0.01 mg/kg to 1 mg/kg, with peak effects observed between 30 and 60 minutes post-administration .
Table 1: Effects of CUMYL-4CN-BINACA on Locomotor Activity
| Dose (mg/kg) | Locomotor Activity (LMA) | Depression Ratio (LMA/DD) |
|---|---|---|
| 0.01 | 0.032±0.12 | 0.71 |
| 0.025 | - | - |
| 0.05 | - | - |
| 0.25 | - | - |
| 1 | - | - |
Toxicological Findings
CUMYL-4CN-BINACA has been associated with several adverse effects:
- Convulsions : In some cases, convulsions were reported in mice administered with higher doses (0.25 mg/kg and above) during behavioral tests .
- Metabolism and Toxicity : The compound is metabolized into cyanide, which poses significant toxicity risks to multiple organ systems including the CNS, cardiovascular system, lungs, liver, and kidneys .
Case Studies
One notable case involved a patient who experienced severe hyperthermia, rhabdomyolysis, and renal failure following exposure to CUMYL-4CN-BINACA. This highlights the potential for serious health consequences associated with its use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
